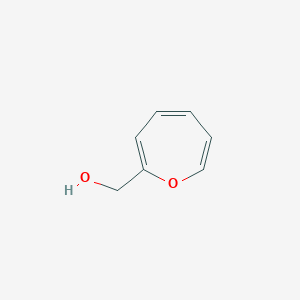
(Oxepin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Oxepin-2-yl)methanol is an organic compound that features an oxepin ring, a seven-membered oxygen-containing heterocycle, with a methanol group attached to the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Oxepin-2-yl)methanol typically involves the formation of the oxepin ring followed by the introduction of the methanol group. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of salicylaldehydes with fluorobenzaldehydes under microwave-assisted conditions can yield the oxepin framework . The methanol group can then be introduced through subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and functionalization processes. Specific details on industrial methods are less commonly disclosed due to proprietary processes.
Análisis De Reacciones Químicas
Types of Reactions
(Oxepin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxepin ring can be reduced under specific conditions to yield different reduced forms.
Substitution: The hydrogen atoms on the oxepin ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents and other electrophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield oxepin-2-carboxylic acid, while reduction of the oxepin ring can produce dihydrooxepin derivatives.
Aplicaciones Científicas De Investigación
(Oxepin-2-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which (Oxepin-2-yl)methanol and its derivatives exert their effects often involves interaction with specific molecular targets. For instance, certain oxepin derivatives inhibit the enzyme PARP1, which is involved in DNA repair processes . This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately inducing apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Dibenz[b,f]oxepin: This compound has a similar oxepin ring structure but with additional benzene rings attached.
2-(8-methyl-10,11-dihydro-11-oxodibenz[b,f]oxepin-2-yl)propionic acid: A non-steroidal anti-inflammatory drug with a similar core structure.
Uniqueness
(Oxepin-2-yl)methanol is unique due to its specific functionalization with a methanol group, which can influence its reactivity and potential applications. Its relatively simple structure compared to more complex oxepin derivatives makes it a versatile intermediate in synthetic chemistry.
Propiedades
Número CAS |
77023-00-8 |
|---|---|
Fórmula molecular |
C7H8O2 |
Peso molecular |
124.14 g/mol |
Nombre IUPAC |
oxepin-2-ylmethanol |
InChI |
InChI=1S/C7H8O2/c8-6-7-4-2-1-3-5-9-7/h1-5,8H,6H2 |
Clave InChI |
WYVIEBGOMVUBPE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(OC=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















